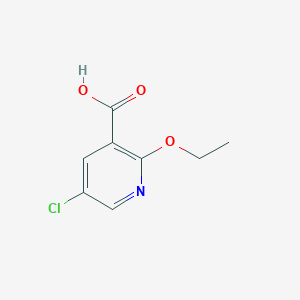

5-Chloro-2-ethoxynicotinic acid

Description

5-Chloro-2-ethoxynicotinic acid is a substituted pyridine derivative characterized by a chlorine atom at the 5-position, an ethoxy group (-OCH₂CH₃) at the 2-position, and a carboxylic acid group at the 3-position of the pyridine ring.

Properties

IUPAC Name |

5-chloro-2-ethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIBPOFHVJBUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415536 | |

| Record name | 5-chloro-2-ethoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68359-07-9 | |

| Record name | 5-chloro-2-ethoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethoxynicotinic acid typically involves the chlorination of 2-ethoxynicotinic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 5-position. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: In an industrial setting, the production of 5-Chloro-2-ethoxynicotinic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Chloro-2-ethoxynicotinic acid can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-2-ethoxynicotinic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of nicotinic acid derivatives on cellular processes. It is also used in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in the treatment of diseases related to nicotinic acid deficiency. It is also being investigated for its anti-inflammatory and analgesic properties.

Industry: In the industrial sector, 5-Chloro-2-ethoxynicotinic acid is used in the production of agrochemicals and pharmaceuticals. It is also used as a precursor for the synthesis of various specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxynicotinic acid involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of enzymes involved in lipid metabolism and inflammatory pathways. The compound may also interact with nicotinic acid receptors, leading to various physiological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the pyridine ring significantly influences solubility, lipophilicity, and reactivity. Below is a comparison of key analogs:

Key Observations :

- Steric Effects: Bulkier substituents (e.g., phenoxy in 5-chloro-2-(3-ethyl-phenoxy)-nicotinic acid) may hinder crystallinity but improve target binding specificity .

- Halogen Effects : Fluorine substitution (e.g., 2-chloro-5-fluoronicotinic acid) introduces electronegativity and size differences, altering electronic properties and binding affinities .

Biological Activity

5-Chloro-2-ethoxynicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article explores the compound's synthesis, biological effects, and mechanisms of action based on recent research findings.

Synthesis and Structural Characteristics

5-Chloro-2-ethoxynicotinic acid is synthesized through various chemical pathways that involve the modification of nicotinic acid. The introduction of the chloro and ethoxy groups enhances its biological activity compared to parent compounds. The structural modifications are crucial for its interaction with biological targets, particularly in receptor modulation and enzyme inhibition.

Anticancer Properties

Recent studies have highlighted the cytotoxic potential of 5-chloro-2-ethoxynicotinic acid against various cancer cell lines. For example, research conducted on novel nicotinic acid derivatives demonstrated that compounds with similar structures exhibited selective inhibitory effects against vascular endothelial growth factor receptor-2 (VEGFR-2), which is pivotal in tumor angiogenesis. The most active derivatives showed IC50 values as low as 0.068 μM against specific cancer cell lines, indicating a strong potential for further development as anticancer agents .

Table 1: Cytotoxicity of Nicotinic Acid Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5-Chloro-2-ethoxynicotinic acid | HCT-15 | TBD | VEGFR-2 inhibition |

| Compound 5c | PC-3 | 0.068 | Apoptosis induction via caspase-3 activation |

| Doxorubicin | HCT-15 | TBD | DNA intercalation |

Neuropharmacological Effects

The compound also exhibits activity as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neuropsychiatric disorders such as Alzheimer's disease and schizophrenia. Research indicates that derivatives like N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)-urea (PNU-120596) can enhance nAChR activation, leading to improved cognitive function and neuroprotection .

Table 2: Modulatory Effects on nAChRs

| Compound | Receptor Type | Effect | Reference Concentration (nM) |

|---|---|---|---|

| PNU-120596 | α7 nAChR | Positive allosteric modulation | 340 |

| 5-Chloro-2-ethoxynicotinic acid | α7 nAChR | TBD | TBD |

The biological activity of 5-chloro-2-ethoxynicotinic acid is primarily attributed to its ability to interact with specific molecular targets:

- VEGFR-2 Inhibition : Compounds similar to 5-chloro-2-ethoxynicotinic acid have shown significant inhibition of VEGFR-2, leading to reduced tumor growth and angiogenesis.

- Allosteric Modulation of nAChRs : The compound enhances the conformational changes in nAChRs, promoting receptor activation without directly competing with acetylcholine for binding sites. This mechanism is crucial for developing therapies aimed at cognitive enhancement and neuroprotection.

Case Studies and Research Findings

Several studies have investigated the biological effects of nicotinic acid derivatives, including 5-chloro-2-ethoxynicotinic acid:

- Cytotoxicity Study : A comprehensive screening against 60 human cancer cell lines revealed that certain derivatives exhibit potent cytotoxic effects, outperforming established chemotherapeutics like doxorubicin .

- Neuropharmacological Assessment : Research on allosteric modulators has shown that compounds can significantly influence receptor activity, providing insights into their therapeutic potential for treating neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.